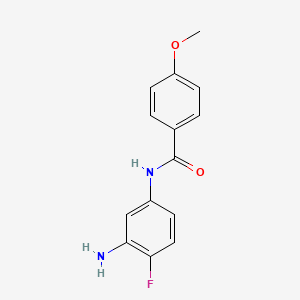

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide

描述

属性

IUPAC Name |

N-(3-amino-4-fluorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTLSPZREWVXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide typically involves the acylation of 3-amino-4-fluoroaniline with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the production process by minimizing the handling of hazardous chemicals and reducing the risk of side reactions.

化学反应分析

Types of Reactions

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction can produce primary or secondary amines.

科学研究应用

Medicinal Chemistry

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide has shown potential as a lead compound for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, allowing chemists to create more complex molecules. It can be utilized in:

- Building Blocks : Used as a precursor for synthesizing other functionalized aromatic compounds.

- Reagents : Acts as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Research

The compound's ability to interact with biological systems makes it valuable for research into enzyme inhibition and receptor binding studies.

- Mechanism of Action : Investigations into its mechanism of action indicate potential interactions with specific enzymes or receptors, leading to various biological effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The findings revealed that certain modifications increased potency against breast cancer cell lines by enhancing apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting its potential role in developing new antimicrobial agents.

作用机制

The mechanism of action of N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Electron Effects: The 4-fluoro substituent enhances electrophilicity, while the 3-amino group provides a hydrogen-bond donor site.

- Steric Considerations: Methyl groups (e.g., ) introduce steric hindrance, which may reduce binding affinity compared to amino or halogens.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The amino group in the target compound improves aqueous solubility compared to brominated () or methylated () analogs.

- LogP : Fluorine and methoxy groups lower LogP compared to bromine, aligning with the target compound’s moderate lipophilicity.

生物活性

N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing their structure and function. The compound is believed to form hydrogen bonds with target molecules, which may lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of ATAD2

A notable case study investigated the effects of a related compound (19f), which shares structural similarities with this compound. This compound was found to inhibit ATAD2 activity, leading to decreased levels of phosphorylated c-Myc in BT-549 breast cancer cells. The IC values for ATAD2 inhibition were reported at 0.27 μM, demonstrating significant potential for therapeutic application in triple-negative breast cancer (TNBC) treatment .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that benzamide derivatives exhibit a range of antimicrobial activities, suggesting that this compound may be effective against various pathogens .

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Target/Cell Line |

|---|---|---|

| ATAD2 Inhibition | 0.27 | BT-549 breast cancer cells |

| Proliferation Inhibition | 5.43 | BT-549 breast cancer cells |

| Antimicrobial Activity | Not specified | Various bacterial strains |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings significantly impact both potency and selectivity against specific targets.

Insights from SAR Studies

- Substituent Variation : The introduction of different functional groups at specific positions on the aromatic rings can enhance or diminish biological activity.

- Fluorine Substitution : The presence of fluorine in the para position has been linked to improved binding affinity and enhanced biological activity .

常见问题

Q. What are the recommended synthetic routes for N-(3-Amino-4-fluorophenyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step amidation. A typical approach involves coupling 4-methoxybenzoic acid derivatives (e.g., 4-methoxybenzoyl chloride) with 3-amino-4-fluoroaniline. Key steps include:

- Coupling Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation at low temperatures (-50°C) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency. Solvent hydrogen-bonding capacity impacts nucleophilic attack rates, as seen in analogous benzamide syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH) and aromatic protons (δ 6.5–8.0 ppm). Fluorine substituents induce deshielding in adjacent protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHFNO: 277.0882 g/mol).

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and NH (~3350 cm) confirm functional groups .

Advanced Research Questions

Q. How does fluorination at the 4-position of the phenyl ring influence the compound’s biological activity and binding interactions?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and modulate target binding. For example:

- HDAC Inhibition : In structurally related compounds, 4-fluorophenyl groups improve HDAC3 selectivity (IC = 95.48 nM) by optimizing hydrophobic interactions in the enzyme’s active site .

- Cellular Uptake : Fluorine increases lipophilicity (logP), as shown in antiproliferative assays against HepG2 cells (IC = 1.30 μM vs. SAHA’s 17.25 μM) .

Experimental Design : Compare fluorinated vs. non-fluorinated analogs using enzymatic assays and molecular docking studies.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Varying pH (e.g., 2.7–10.1) affects fluorescence intensity in metal-binding studies . Standardize buffer systems (e.g., PBS at pH 7.4).

- Purity : Trace solvents (e.g., DMF residuals) can inhibit enzyme activity. Validate purity via HPLC (>95%) and elemental analysis.

- Cell Line Variability : Test across multiple cell lines (e.g., HepG2, MCF-7) with controls for apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or F NMR to detect fluorinated intermediates (e.g., N-(3-Azido-1-hydroxypropyl)-4-methoxybenzamide) formed via competing pathways .

- Optimization : Adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and temperature. For example, CuTc catalysis reduces azide byproducts in diazidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。